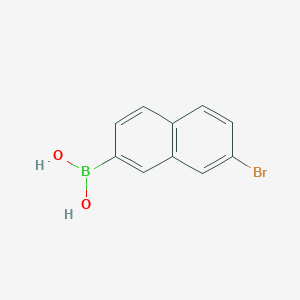

![molecular formula C8H15N3O7 B8792553 3-METHYL-3-NITROSO-1-[(3R,4R,5S,6R)-2,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]UREA](/img/structure/B8792553.png)

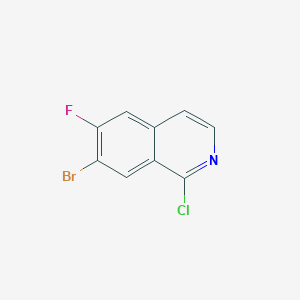

3-METHYL-3-NITROSO-1-[(3R,4R,5S,6R)-2,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]UREA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Streptozocin, auch bekannt als Streptozotocin, ist ein natürlich vorkommendes alkylierendes Antineoplastikum. Es ist eine Glucosamin-Nitrosourea-Verbindung, die aus dem Bodenbakterium Streptomyces achromogenes gewonnen wird. Streptozocin ist besonders toxisch für die insulinproduzierenden Betazellen der Bauchspeicheldrüse bei Säugetieren und wird in der Medizin zur Behandlung bestimmter Krebsarten der Langerhans-Inseln eingesetzt .

Vorbereitungsmethoden

Streptozocin wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Glucosamin und Nitrosourea beteiligt sind. Der Syntheseweg umfasst typischerweise die Nitrosatierung von Glucosamin-Derivaten. Industrielle Produktionsverfahren umfassen die Fermentation von Streptomyces achromogenes, gefolgt von Extraktions- und Reinigungsprozessen .

Analyse Chemischer Reaktionen

Streptozocin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Streptozocin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: Streptozocin kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Nitrosourea-Einheit. Übliche Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. .

Wissenschaftliche Forschungsanwendungen

Streptozocin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Streptozocin wird verwendet, um Diabetes bei Versuchstieren zu induzieren und so ein Modell für die Erforschung von Diabetes und seinen Komplikationen zu liefern.

Medizin: Es wird zur Behandlung des metastasierten Karzinoms der Inselzellen der Bauchspeicheldrüse eingesetzt. Streptozocin wird auch in der Forschung eingesetzt, um die Auswirkungen von Diabetes auf verschiedene Organe und Systeme zu untersuchen.

Industrie: Streptozocin wird in der pharmazeutischen Industrie zur Entwicklung von Antineoplastika und anderen therapeutischen Verbindungen eingesetzt .

Wirkmechanismus

Streptozocin übt seine Wirkung hauptsächlich durch Alkylierung und Vernetzung von DNA-Strängen aus, was zur Hemmung der DNA-Synthese führt. Dies führt zum Zelltod, insbesondere in schnell teilenden Zellen wie Krebszellen. Streptozocin ist selektiv toxisch für die Betazellen der Bauchspeicheldrüse, da es über das Glukosetransporterprotein GLUT2 aufgenommen wird. Die DNA-Schädigung, die durch Streptozocin induziert wird, aktiviert die Poly(ADP-Ribose)polymerase (PARP), die eine bedeutende Rolle bei der Induktion von Diabetes spielt .

Wissenschaftliche Forschungsanwendungen

Streptozocin has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: Streptozocin is used to induce diabetes in experimental animals, providing a model for studying diabetes and its complications.

Medicine: It is used in the treatment of metastatic pancreatic islet cell carcinoma. Streptozocin is also used in research to study the effects of diabetes on different organs and systems.

Industry: Streptozocin is used in the pharmaceutical industry for the development of antineoplastic agents and other therapeutic compounds .

Wirkmechanismus

Streptozocin exerts its effects primarily through the alkylation and cross-linking of DNA strands, leading to the inhibition of DNA synthesis. This results in cell death, particularly in rapidly dividing cells such as cancer cells. Streptozocin is selectively toxic to pancreatic beta cells due to its uptake by the glucose transporter protein GLUT2. The DNA damage induced by streptozocin activates poly(ADP-ribose) polymerase (PARP), which plays a significant role in the induction of diabetes .

Vergleich Mit ähnlichen Verbindungen

Streptozocin wird oft mit anderen alkylierenden Mitteln verglichen, wie z. B.:

Eigenschaften

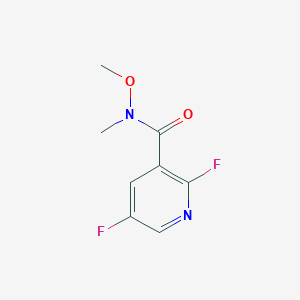

Molekularformel |

C8H15N3O7 |

|---|---|

Molekulargewicht |

265.22 g/mol |

IUPAC-Name |

1-methyl-1-nitroso-3-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |

InChI |

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4-,5-,6-,7?/m1/s1 |

InChI-Schlüssel |

ZSJLQEPLLKMAKR-YDEIVXIUSA-N |

SMILES |

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |

Isomerische SMILES |

CN(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O)N=O |

Kanonische SMILES |

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |

Color/Form |

POINTED PLATELETS OR PRISMS FROM 95% ETHANOL PALE-YELLOW CRYSTALS Ivory-colored crystalline powde |

melting_point |

239 °F (Decomposes) (NTP, 1992) |

Physikalische Beschreibung |

D-glucose, 2-deoxy-2-[[(methylnitrosoamino)-carbonyl]amino]- is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic. Ivory-colored or pale yellow solid; [HSDB] Light yellow crystalline solid; [MSDSonline] |

Löslichkeit |

Soluble (NTP, 1992) SOL IN WATER, LOWER ALCOHOLS & KETONES. SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8792496.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B8792540.png)

![N-[2-(2-nitrophenyl)ethyl]acetamide](/img/structure/B8792568.png)